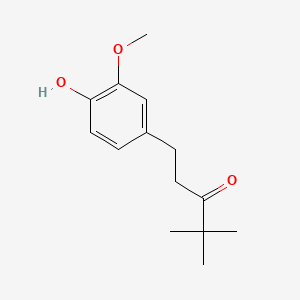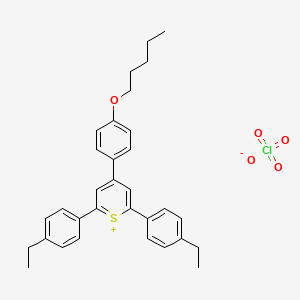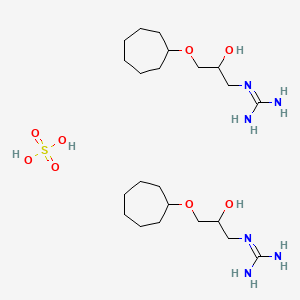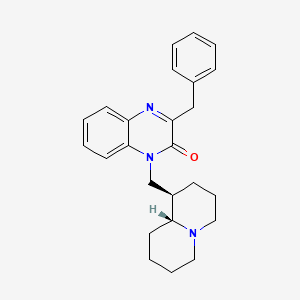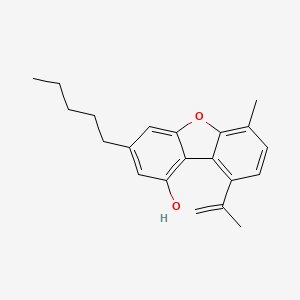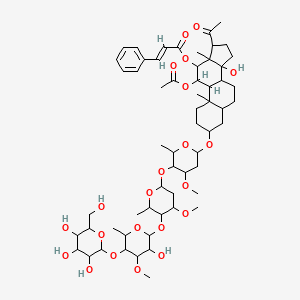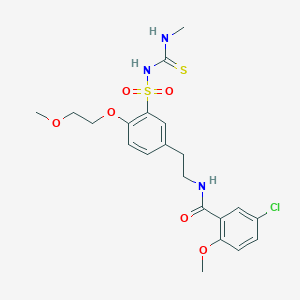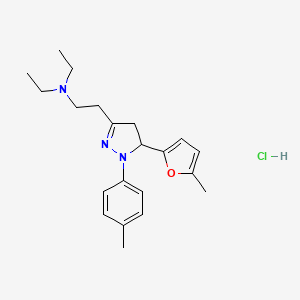
Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding pyrazole derivatives.
Reduction: Reduction reactions may lead to the formation of dihydropyrazoline derivatives.
Substitution: Various substitution reactions can occur at different positions on the pyrazoline ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazolines.
Scientific Research Applications
Chemistry
Catalysis: Pyrazoline derivatives are studied as catalysts in various organic reactions.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Anti-inflammatory Agents: Shows promise in reducing inflammation in various models.
Analgesics: Potential use as pain relievers.
Industry
Agriculture: Used as pesticides or herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or DNA
Pathways: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Diethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-1H-pyrazoline
- 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-thienyl)-1-(p-tolyl)-1H-pyrazoline
Uniqueness
The unique structural features of 3-(2-(Diethylamino)ethyl)-5-(5-methyl-2-furyl)-1-(p-tolyl)-1H-pyrazoline, such as the presence of the 5-methyl-2-furyl group, contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
102129-24-8 |
|---|---|
Molecular Formula |
C21H30ClN3O |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-5-23(6-2)14-13-18-15-20(21-12-9-17(4)25-21)24(22-18)19-10-7-16(3)8-11-19;/h7-12,20H,5-6,13-15H2,1-4H3;1H |
InChI Key |
RPGVYDDDNXKSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NN(C(C1)C2=CC=C(O2)C)C3=CC=C(C=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


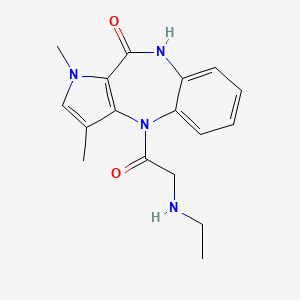
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
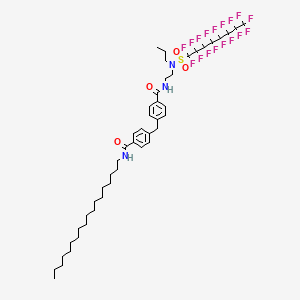
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
